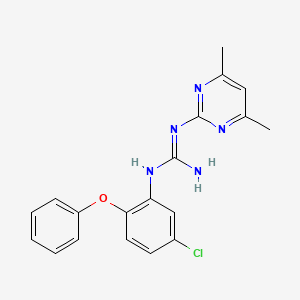

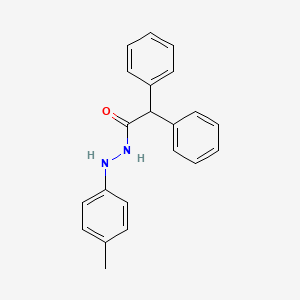

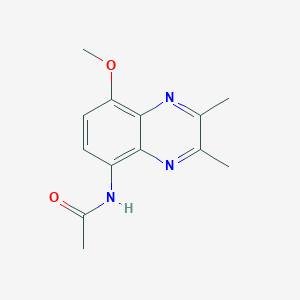

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP-37157, is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger. It was first synthesized in 1991 by a group of researchers led by Dr. Keith Garlid at the University of Florida. Since then, CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders.

Mecanismo De Acción

CGP-37157 is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which plays a critical role in regulating calcium homeostasis and mitochondrial function. By inhibiting this exchanger, CGP-37157 reduces calcium overload and oxidative stress, which are major contributors to mitochondrial dysfunction and cell death. Moreover, CGP-37157 has been shown to improve mitochondrial calcium handling and energy metabolism, which further enhances mitochondrial function and cell survival.

Biochemical and Physiological Effects:

CGP-37157 has been found to have various biochemical and physiological effects in different cell types and tissues. It reduces calcium overload and oxidative stress, improves mitochondrial function and energy metabolism, and protects against ischemia/reperfusion injury. Moreover, CGP-37157 has been shown to modulate the activity of various enzymes and signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cell survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CGP-37157 has several advantages for lab experiments. It is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, which allows for specific modulation of mitochondrial calcium handling and function. Moreover, CGP-37157 has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry, which ensures its purity and identity. However, CGP-37157 has some limitations for lab experiments. It is relatively expensive and may not be readily available in some research settings. Moreover, its effects may be cell type-specific and dose-dependent, which requires careful optimization of experimental conditions.

Direcciones Futuras

There are several future directions for research on CGP-37157. First, more studies are needed to elucidate its molecular mechanism of action and its effects on various signaling pathways and enzymes. Second, its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders, need to be further explored using in vitro and in vivo models. Third, its pharmacokinetics and pharmacodynamics need to be characterized to optimize its dosage and administration routes. Fourth, its safety and toxicity need to be evaluated using rigorous preclinical and clinical trials. Finally, its potential synergistic effects with other drugs and therapies need to be investigated to maximize its therapeutic efficacy.

Métodos De Síntesis

CGP-37157 can be synthesized using a multistep process starting from 5-chloro-2-nitrophenol and 4,6-dimethyl-2-pyrimidinamine. The nitro group of the phenol is reduced to an amino group, which is then coupled with the pyrimidine amine using a guanidine reagent. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders. It has been shown to protect against ischemia/reperfusion injury in the heart, brain, and kidney by reducing calcium overload and oxidative stress. Moreover, CGP-37157 has been found to improve mitochondrial function and energy metabolism in various cell types, including cardiomyocytes, neurons, and astrocytes. These findings suggest that CGP-37157 could be a promising therapeutic agent for the treatment of various diseases associated with mitochondrial dysfunction.

Propiedades

IUPAC Name |

1-(5-chloro-2-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-16-11-14(20)8-9-17(16)26-15-6-4-3-5-7-15/h3-11H,1-2H3,(H3,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLCGUQMHLPIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)

![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)

![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)